

CAS number for 6-methoxyquinoline-2-carbaldehyde

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Compound of Interest

Compound Name: 6-Methoxyquinoline-2-carbaldehyde

Cat. No.: B2684585

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An In-Depth Technical Guide to **6-Methoxyquinoline-2-carbaldehyde**

Abstract

This technical guide provides a comprehensive overview of **6-methoxyquinoline-2-carbaldehyde** (CAS No: 89060-22-0), a heterocyclic aromatic aldehyde of significant interest in medicinal chemistry and materials science.^{[1][2]} As a key synthetic intermediate, its versatile quinoline scaffold allows for the development of novel therapeutic agents and functional materials.^{[3][4]} This document, intended for researchers, scientists, and drug development professionals, details the compound's physicochemical properties, outlines robust synthetic methodologies with mechanistic insights, explores its applications in drug discovery, and provides protocols for its analytical characterization and safe handling. The guide emphasizes the causality behind experimental choices and incorporates self-validating systems to ensure scientific integrity and reproducibility.

Introduction: The Strategic Importance of a Versatile Scaffold

6-Methoxyquinoline-2-carbaldehyde is a bifunctional organic molecule featuring a quinoline core, a methoxy group at the 6-position, and a reactive carbaldehyde (aldehyde) group at the 2-position. The quinoline ring system is considered a "privileged scaffold" in drug discovery, as

its derivatives are known to possess a wide array of biological activities, including anti-malarial, anti-cancer, and anti-inflammatory properties.^{[3][4]}

The strategic placement of the functional groups in **6-methoxyquinoline-2-carbaldehyde** makes it a particularly valuable building block:

- **The Quinoline Core:** Provides a rigid, aromatic framework that can interact with biological targets through π -stacking and other non-covalent interactions.
- **The 6-Methoxy Group:** This electron-donating group can modulate the electronic properties of the quinoline ring, influencing its reactivity and biological activity.
- **The 2-Carbaldehyde Group:** Serves as a versatile chemical handle for a multitude of transformations, such as condensation, oxidation, reduction, and the formation of Schiff bases, enabling the synthesis of diverse libraries of more complex molecules.

This guide aims to serve as a senior-level resource, combining theoretical knowledge with practical, field-proven insights into the utilization of this important chemical intermediate.

Physicochemical Properties and Chemical Identifiers

All quantitative data for **6-methoxyquinoline-2-carbaldehyde** is summarized in the tables below for efficient reference.

Table 1: Chemical Identifiers

Identifier	Value	Reference
IUPAC Name	6-methoxyquinoline-2-carbaldehyde	
CAS Number	89060-22-0	[1][2]
Molecular Formula	C ₁₁ H ₉ NO ₂	[1][2]
Molecular Weight	187.19 g/mol	[1][2]
Canonical SMILES	<chem>O=CC1=NC2=CC=C(OC)C=C2C=C1</chem>	[1]
MDL Number	MFCD06407584	[1]

Table 2: Physical and Chemical Properties (Predicted & Experimental)

Property	Value	Reference
Physical Form	Solid (Typical)	
Solubility	Soluble in common organic solvents like Chloroform, Acetone.	[3]
Storage	Store under an inert atmosphere (Argon or Nitrogen) at 2-8°C.	[3]

Synthesis Methodology: A Rational Approach

The synthesis of **6-methoxyquinoline-2-carbaldehyde** is typically achieved in a two-stage process: first, the construction of the 6-methoxyquinoline core, followed by the introduction of the aldehyde function at the C2 position.

Stage 1: Synthesis of the 6-Methoxyquinoline Core

A classic and robust method for constructing the quinoline ring is the Skraup synthesis. This reaction involves the cyclization of an arylamine with glycerol in the presence of an oxidizing

agent and sulfuric acid.

Rationale: The Skraup reaction is a reliable, albeit harsh, method for generating the quinoline heterocycle from readily available starting materials. The use of p-anisidine (4-methoxyaniline) ensures the methoxy group is correctly positioned at the 6-position of the final quinoline product. A patent describes an improved Skraup synthesis using p-methoxyaniline, glycerol, p-methoxy nitrobenzene (as the oxidizing agent), ferrous sulfate, and boric acid in concentrated sulfuric acid.[5]

Stage 2: Formylation of 6-Methoxyquinoline

While various methods exist to introduce a formyl group, a common and effective strategy for forming a 2-carbaldehyde on a quinoline ring is through the oxidation of the corresponding 2-methylquinoline.

Experimental Protocol: Oxidation of 2-Methyl-6-methoxyquinoline

This protocol is based on a well-established method using selenium dioxide (SeO_2), a specific oxidizing agent for converting activated methyl groups to aldehydes.

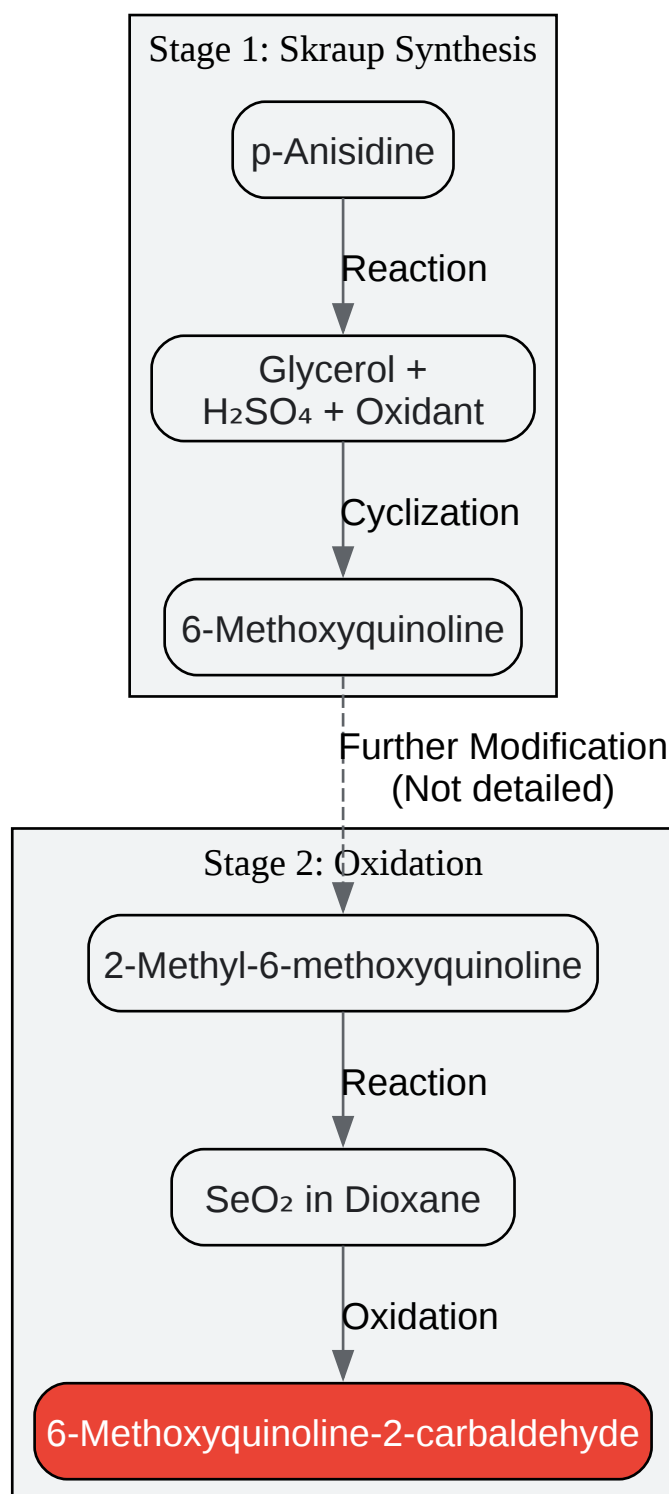
- Materials: 2-Methyl-6-methoxyquinoline, Selenium Dioxide (SeO_2), Dioxane, Water.
- Procedure:
 - In a round-bottom flask equipped with a reflux condenser, dissolve 2-methyl-6-methoxyquinoline (1 equivalent) in dioxane.
 - Add selenium dioxide (1.1 equivalents) to the solution.
 - Heat the reaction mixture to reflux (approximately 100-102°C) and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
 - After completion, cool the mixture to room temperature. The black precipitate of elemental selenium will be visible.
 - Filter the reaction mixture through a pad of Celite to remove the selenium precipitate. Wash the pad with additional dioxane.

- Evaporate the solvent from the filtrate under reduced pressure.
- Purify the resulting crude product by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane, to yield pure **6-methoxyquinoline-2-carbaldehyde**.

Causality Behind Choices:

- Selenium Dioxide: SeO_2 is the reagent of choice because it selectively oxidizes the allylic/benzylic methyl group at the C2 position of the quinoline ring to an aldehyde without over-oxidizing it to a carboxylic acid or affecting the aromatic rings.
- Dioxane: Dioxane is used as the solvent due to its ability to dissolve the organic starting material and its relatively high boiling point, which is suitable for this reaction. It is also miscible with water, which can aid in workup.

Synthesis Workflow Diagram



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Caption: Generalized workflow for the synthesis of **6-methoxyquinoline-2-carbaldehyde**.

Applications in Drug Discovery and Chemical Biology

The true value of **6-methoxyquinoline-2-carbaldehyde** lies in its role as a versatile precursor for synthesizing libraries of compounds for biological screening.[3] Modern drug discovery relies on the rapid generation of diverse chemical entities to identify lead compounds.[6]

The Role of the Aldehyde Functional Group

The aldehyde group is an electrophilic center that readily reacts with nucleophiles. This reactivity is the cornerstone of its utility. Key transformations include:

- Reductive Amination: Reaction with primary or secondary amines followed by reduction (e.g., with NaBH_3CN) to form substituted amine derivatives.
- Wittig Reaction: Reaction with phosphorus ylides to form alkenes, extending the carbon chain.
- Condensation Reactions: Formation of Schiff bases (imines) with primary amines, which can be valuable pharmacophores in their own right or can be further cyclized.
- Oxidation/Reduction: The aldehyde can be easily oxidized to a carboxylic acid or reduced to a primary alcohol, providing access to different classes of derivatives.

This versatility allows medicinal chemists to systematically modify the structure at the 2-position, exploring how these changes affect biological activity in a process known as Structure-Activity Relationship (SAR) studies.

Logical Relationship in Drug Development



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Caption: The role of **6-methoxyquinoline-2-carbaldehyde** in a typical drug discovery workflow.

Analytical Characterization: A Self-Validating System

Trustworthiness in research requires that every synthesized compound is rigorously characterized to confirm its identity and purity. Spectroscopic methods provide a chemical "fingerprint" for **6-methoxyquinoline-2-carbaldehyde**.

Table 3: Key Spectroscopic Data for Structural Elucidation

Technique	Expected Signature	Rationale
^1H NMR	~9.8-10.2 ppm (singlet, 1H): Aldehyde proton (CHO).~7.0-8.5 ppm (multiplets, 5H): Aromatic protons on the quinoline ring.~3.9 ppm (singlet, 3H): Methoxy protons ($-\text{OCH}_3$).	The chemical shifts are highly diagnostic. The downfield aldehyde proton is unambiguous. The integration of peaks confirms the proton count for each functional group.
^{13}C NMR	~190-195 ppm: Aldehyde carbonyl carbon.~160 ppm: Carbon attached to the methoxy group.~110-150 ppm: Aromatic carbons of the quinoline ring.~55 ppm: Methoxy carbon.	The chemical shift of the carbonyl carbon is characteristic of an aldehyde. The number of distinct peaks in the aromatic region confirms the quinoline structure.
IR Spectroscopy	~1690-1710 cm^{-1} (strong): C=O stretching of the aromatic aldehyde.~2820 cm^{-1} and ~2720 cm^{-1} (medium): C-H stretching of the aldehyde (Fermi doublet).~1600-1620 cm^{-1} : Aromatic C=N/C=C stretching of the quinoline ring.	The strong carbonyl peak is a key indicator of the aldehyde group. The Fermi doublet, when visible, is definitive proof of an aldehyde C-H bond.
Mass Spectrometry	$[\text{M}]^{+\bullet}$ at $m/z = 187.19$: Molecular ion peak corresponding to the exact molecular weight.	Confirms the molecular formula and overall mass of the compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition to within a few parts per million.

Safety, Handling, and Storage

As a professional in a research environment, proper handling of all chemical reagents is paramount.

- **Hazard Identification:** While specific hazard data for this compound is limited, it should be handled as a potentially harmful substance.[2] Related quinoline aldehydes are classified as irritants, and may be harmful if swallowed or inhaled.[3]
- **Personal Protective Equipment (PPE):** Always wear appropriate PPE, including a lab coat, chemical-resistant gloves, and safety glasses with side shields.
- **Handling:** Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
- **Storage:** The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the aldehyde group.[3]
Recommended storage temperature is refrigerated (2-8°C) to ensure long-term stability.[3]

Conclusion

6-Methoxyquinoline-2-carbaldehyde is more than just a chemical compound; it is a strategic tool for innovation in the molecular sciences. Its well-defined structure, combined with the versatile reactivity of its aldehyde functional group, makes it an invaluable precursor for developing novel compounds with significant potential in drug discovery and materials science. This guide has provided a comprehensive framework for its synthesis, characterization, and application, grounded in the principles of scientific integrity and causality. For researchers and developers, a thorough understanding of this building block opens doors to new synthetic possibilities and accelerates the journey from a molecule to a functional application.

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